This compound can be sourced from various chemical suppliers and is primarily utilized in research settings. It falls under the category of synthetic organic compounds with potential applications in medicinal chemistry and drug development. The compound's CAS number is 1353995-66-0, which facilitates its identification in chemical databases.
The synthesis of [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multi-step organic reactions. The general synthetic route may include the following steps:
Technical Parameters: Key parameters during synthesis include temperature control, reaction time, and pH adjustments to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reaction and characterize the final product.
The molecular formula of [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is , with a molecular weight of approximately 200.23 g/mol.
The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding steric effects and potential binding interactions.
[3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can participate in several chemical reactions:
Each reaction type requires specific conditions such as temperature, solvent choice, and catalysts to drive the reaction toward completion.
The mechanism of action for [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid largely depends on its interaction with biological targets, particularly enzymes or receptors involved in metabolic pathways.
Empirical studies often utilize techniques like molecular docking simulations to predict binding affinities and elucidate mechanisms at the molecular level.
The physical properties of [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid include:
Chemical properties include stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
[3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific applications:
The core synthetic route to [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid derivatives begins with enantiomerically pure pyrrolidine precursors, leveraging stereoselective transformations to establish chiral centers. A representative industrial-scale approach follows a linear sequence starting from commercially available (S)-3-aminopyrrolidine:
Step 1: N-Acylation(S)-3-Aminopyrrolidine undergoes selective amidation with acetyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to install the acetyl-methyl-amino moiety. This exothermic reaction requires stringent temperature control (0–5°C) to suppress diacylation byproducts, achieving yields >85% under optimized conditions [1].
Step 2: N-AlkylationThe secondary amine of the acylated pyrrolidine is alkylated using ethyl bromoacetate under basic conditions (K₂CO₃/DMF), forming the ester-protected acetic acid side chain. Subsequent alkaline hydrolysis (NaOH/EtOH/H₂O) yields the target carboxylic acid. This step faces challenges from over-alkylation, mitigated through controlled stoichiometry of bromoacetate (1.05 equiv.) [1] [9].
Table 1: Optimization of N-Acylation Reaction Parameters
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | 25°C | 0–5°C | +22% |
Solvent | Dichloromethane | THF/Water (3:1) | +15% |
Base | Pyridine | Diisopropylethylamine | +12% |
Acetyl Chloride Eq. | 1.2 | 1.05 | -8% (but 99% purity) |
Carbonyldiimidazole (CDI) serves as a critical coupling agent for activating carboxylic acid intermediates without racemization. Its application in synthesizing [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid derivatives involves two key roles:
Carboxylic Acid ActivationCDI reacts with the acetic acid side chain (–CH₂COOH) to form an acylimidazole intermediate (Reaction A). This activated species undergoes nucleophilic displacement by amines without epimerizing the pyrrolidine stereocenter, a common issue when using acyl chlorides. The reaction liberates imidazole and CO₂ as non-toxic byproducts, simplifying purification [2] [6].
EsterificationFor prodrug synthesis (e.g., ethyl ester derivatives), CDI mediates ester formation between the acetic acid moiety and alcohols under mild conditions (25–40°C). Unlike classical Fischer esterification, this method avoids strong acids that could cleave the acetyl-methyl-amino group. Ethanolysis requires catalytic sodium ethoxide to accelerate imidazole displacement [6]:
Reaction Mechanism: R-COOH + CDI → R-C(O)-Imidazole + Imidazole R-C(O)-Imidazole + EtOH → R-C(O)OEt + Imidazole (NaOEt catalyzed)
Table 2: CDI vs. Alternative Coupling Reagents
Reagent | Reaction Temp. | Epimerization Risk | Byproduct Toxicity |
---|---|---|---|
CDI | 25–40°C | Low | Low (Imidazole/CO₂) |
Oxalyl Chloride | -20°C | High | High (CO/HCl) |
DCC | 0°C | Moderate | Moderate (DCU) |
Protecting groups dictate efficiency in multi-step syntheses of pyrrolidine-based GABA analogues. Three strategies dominate for the 3-amino group:
Trifluoroacetyl (TFA)
tert-Butoxycarbonyl (Boc)
Acetyl (Used in Target Compound)
Notably, the acetyl group in [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid remains intact throughout the synthesis, serving as a permanent pharmacophore rather than a transient protecting group. This eliminates deprotection steps but restricts functionalization of the tertiary amine [4].
Scale-up of the title compound faces three key bottlenecks:
Purification of Polar IntermediatesThe free carboxylic acid and tertiary amine functionalities create high water solubility, complicating extraction. Solutions include:
Stereochemical IntegrityEpimerization at C3 occurs above 60°C or under strongly basic conditions (pH >10). Mitigations involve:
Exotherm ManagementThe acetyl-methyl-amino installation is highly exothermic (ΔT >50°C). Engineering controls for scale-up:
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Lab-Scale Impact | Plant-Scale Mitigation |
---|---|---|
Intermediate Polarity | Low recovery (45%) | Salt formation (HCl) → 85% recovery |
C3 Epimerization | 5–8% racemization | pH control (7.5–8.5); T <10°C |
Acetylation Exotherm | Localized decomposition | Substrate addition + water cosolvent |
Final Compound Purification | Silica gel chromatography | Crystallization (IPA/H₂O) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9